molecular formula C19H16FN3O2 B4501983 N-(2-fluorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(2-fluorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B4501983
M. Wt: 337.3 g/mol
InChI Key: DDIFHMDUNJGOOF-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16FN3O2 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-fluorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is 337.12265492 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for Peripheral Benzodiazepine Receptor Imaging

The development of radioligands for peripheral benzodiazepine receptors (PBR) is crucial for diagnosing and studying various neurological disorders. Zhang et al. (2003) synthesized N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide ([(18)F]-FMDAA1106) and N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoroethyl-5-methoxybenzyl)acetamide ([(18)F]FEDAA1106), potent radioligands for PBR. Their binding sites in rat brains showed high radioactivity in regions with the highest PBR density, indicating potential for neurological disorder studies and diagnosis Zhang et al., 2003.

Ligand-Protein Interactions and Photovoltaic Efficiency

Mary et al. (2020) studied benzothiazolinone acetamide analogs for their light harvesting efficiency (LHE) and potential use in dye-sensitized solar cells (DSSCs). The compounds showed good LHE and free energy of electron injection, indicating their suitability for photo-voltaic cells. Additionally, molecular docking with Cyclooxygenase 1 (COX1) suggested potential for ligand-protein interaction studies, providing insights into designing more efficient solar energy materials and understanding molecular interactions Mary et al., 2020.

Inotropic Activity for Heart Failure Treatment

Dihydropyridazinone derivatives, including N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide, have been identified as potent positive inotropes. These compounds, through their action on the heart muscle, suggest potential in the development of treatments for heart failure. The inotropic activity observed in animal models highlights the therapeutic possibilities of these compounds in cardiovascular disease management Robertson et al., 1986.

Anticancer Activity

Compounds with the acetamide moiety have been explored for their anticancer properties. Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran derivatives that showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. These findings open avenues for developing novel anticancer agents with enhanced efficacy and specificity Hammam et al., 2005.

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been shown to exhibit significant antioxidant activity. The study by Chkirate et al. (2019) illustrates the potential of these complexes in developing therapeutic agents with antioxidant properties, contributing to the management of oxidative stress-related disorders Chkirate et al., 2019.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)12-21-18(24)13-23-19(25)11-10-17(22-23)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIFHMDUNJGOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-fluorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
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N-(2-fluorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
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